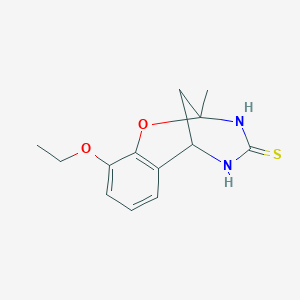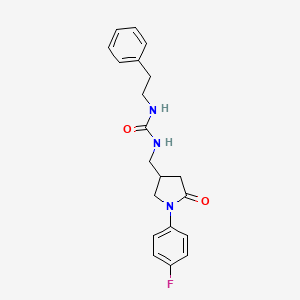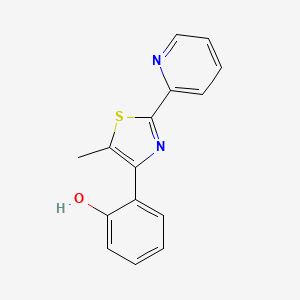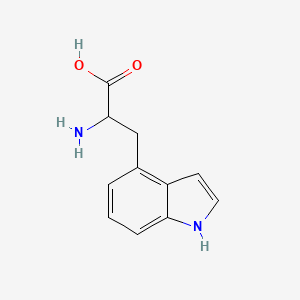
N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, also known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by medicinal chemist Victor Maddox at Purdue University. Since then, it has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Interactions and Pharmacology
One significant area of research has been the compound's interaction with cannabinoid receptors, particularly its antagonistic properties, and its potential applications in developing treatments targeting these receptors. For example, a study detailed the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, providing insights into its binding affinities and potential for pharmacological applications (Shim et al., 2002). This research contributes to understanding how such compounds can modulate receptor activity, offering pathways to therapeutic interventions.
Radiotracer Development
Research has also been conducted on the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, exploring the feasibility of using these compounds as tracers to study cannabinoid receptors in the brain. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated potential as a PET radiotracer, showcasing the utility of these compounds in neurological research (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
Another avenue of research involves the antimicrobial properties of related compounds. Studies on new pyridine derivatives, for instance, have shown variable and modest activity against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Neuroleptic Activity
The neuroleptic (antipsychotic) activity of benzamide derivatives, which are structurally similar to the compound , has also been a subject of study. Research has shown that certain benzamides can significantly inhibit stereotyped behavior in rats, suggesting potential applications in treating psychosis (Iwanami et al., 1981).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-23-16-7-10-21(12-16)15-5-8-20(9-6-15)17(22)19-14-4-2-3-13(18)11-14/h2-4,11,15-16H,5-10,12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOLIBVAGYDPHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)
![(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone](/img/structure/B2360616.png)
![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)
![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)


![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2360627.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)
![3-benzyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360629.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)